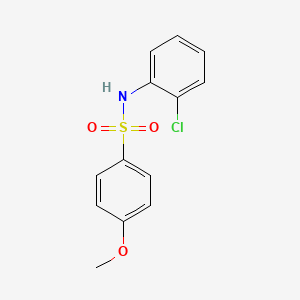

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide

CAS No.:

Cat. No.: VC10927534

Molecular Formula: C13H12ClNO3S

Molecular Weight: 297.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO3S |

|---|---|

| Molecular Weight | 297.76 g/mol |

| IUPAC Name | N-(2-chlorophenyl)-4-methoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C13H12ClNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 |

| Standard InChI Key | GHLIAQXGMBEFHR-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |

| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular formula of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide is C₁₃H₁₁ClNO₃S, with a molecular weight of 296.75 g/mol. The structure comprises a benzenesulfonamide backbone, where the sulfonamide group (-SO₂NH-) bridges a 4-methoxybenzene ring and a 2-chlorophenyl group. Key structural features include:

-

Methoxy Substituent: The para-methoxy group enhances electron density on the benzene ring, influencing reactivity and intermolecular interactions .

-

Chlorophenyl Group: The ortho-chloro substitution introduces steric hindrance and modulates lipophilicity, potentially affecting biological activity .

-

Sulfonamide Linkage: The -SO₂NH- group is critical for hydrogen bonding and enzymatic interactions, a hallmark of sulfonamide pharmacophores .

Crystallographic studies of related compounds, such as 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, reveal disordered aromatic rings due to rotational flexibility around the Cₐᵣ–S bond . Similar behavior is anticipated in N-(2-chlorophenyl)-4-methoxybenzenesulfonamide, with potential implications for its packing efficiency and solubility.

Synthesis and Synthetic Pathways

The synthesis of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide likely follows established sulfonamide preparation methods, as exemplified by analogous compounds . A proposed multi-step pathway includes:

-

Chlorosulfonation of 4-Methoxybenzene: Reaction with chlorosulfonic acid forms 4-methoxybenzenesulfonyl chloride.

-

Amidation with 2-Chloroaniline: The sulfonyl chloride reacts with 2-chloroaniline in a nucleophilic substitution, yielding the target sulfonamide .

Optimized Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran at -30°C to +30°C .

-

Catalyst: Triethylamine to neutralize HCl byproducts.

-

Yield: Up to 96% under optimized conditions, as observed in similar syntheses .

Analytical Validation:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR peaks at δ 7.8–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), and δ 10.2 ppm (sulfonamide -NH).

-

Mass Spectrometry (MS): Molecular ion peak at m/z 296.75 (M⁺).

Physical and Chemical Properties

While direct data on N-(2-chlorophenyl)-4-methoxybenzenesulfonamide are scarce, extrapolations from analogs suggest:

| Property | Value/Description | Source Analog |

|---|---|---|

| Melting Point | ~160–170°C | |

| Density | ~1.3 g/cm³ | |

| Solubility | Low in water; soluble in DMSO, DMF | |

| LogP | ~2.9–3.2 (moderate lipophilicity) |

The ortho-chloro substituent likely reduces crystallinity compared to para-substituted analogs, as seen in N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, which forms layered structures via C–H∙∙∙O interactions .

Crystallographic and Supramolecular Features

X-ray diffraction of analogous sulfonamides reveals:

-

Disordered Ring Orientations: In 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the benzenesulfonamide ring exhibits a 0.516:0.484 disorder ratio .

-

Intermolecular Interactions:

These features suggest that N-(2-chlorophenyl)-4-methoxybenzenesulfonamide may adopt similar packing motifs, influencing its stability and dissolution profile.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume